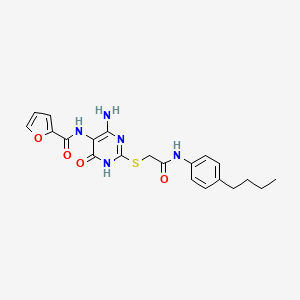
N-(4-アミノ-2-((2-((4-ブチルフェニル)アミノ)-2-オキソエチル)チオ)-6-オキソ-1,6-ジヒドロピリミジン-5-イル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物の構造的特徴は、抗癌剤としての可能性を示唆しています。研究者は、特に従来の治療法に抵抗性のある癌細胞株に対するその効果を調査してきました。 特定の細胞経路を標的にすることで、腫瘍の増殖を阻害したり、癌細胞を化学療法に感受性にする可能性があります .
- N-(4-アミノ-2-((2-((4-ブチルフェニル)アミノ)-2-オキソエチル)チオ)-6-オキソ-1,6-ジヒドロピリミジン-5-イル)フラン-2-カルボキサミドは、抗菌特性を示す可能性があります。研究では、細菌、真菌、さらには薬剤耐性株に対するその有効性が調査されています。 メカニズムに関する調査は現在進行中です .
抗癌特性
抗菌活性
生物活性
N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide (CAS Number: 868225-49-4) is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 457.6 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan and pyrimidine rings through cyclization reactions. The introduction of amino and thio groups is achieved via nucleophilic substitution methods.
Antimicrobial Activity
Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .
Anticancer Potential
In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives have been tested against breast cancer cell lines and exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Receptors : The compound may bind to specific receptors, modulating signaling pathways associated with cell growth and apoptosis.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of the compound against standard bacterial strains. The results highlighted that certain modifications enhanced antibacterial activity significantly compared to the parent compound .
Case Study 2: Cancer Cell Line Testing
In another research effort, derivatives were tested against several cancer cell lines, revealing promising results in inhibiting cell growth. The study utilized MTT assays to quantify cell viability and determined that structural variations influenced potency .
特性
IUPAC Name |
N-[4-amino-2-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-2-3-5-13-7-9-14(10-8-13)23-16(27)12-31-21-25-18(22)17(20(29)26-21)24-19(28)15-6-4-11-30-15/h4,6-11H,2-3,5,12H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJEDQHMGQVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














